3-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
Description
3-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their wide range of applications in various fields due to their versatile chemical properties.
Properties
IUPAC Name |
3-fluoro-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c15-12-6-3-5-10(8-12)14(19)17-16-9-11-4-1-2-7-13(11)18(20)21/h1-9H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXXPZNTRISNEE-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually catalyzed by an acid, such as glacial acetic acid, and carried out in a solvent like ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete reaction and formation of the desired product.
Chemical Reactions Analysis
3-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets include enzymes and DNA, where the compound can inhibit enzyme activity or induce DNA damage, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 3-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide include other Schiff bases with different substituents on the benzohydrazide and aldehyde moieties. For example:
(E)-2-fluoro-N’-[(1-(4-nitrophenyl)ethylidene]benzohydrazide: Similar in structure but with an ethylidene group instead of a methylidene group.
N’-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide: Contains a pyridinyl group instead of a nitrophenyl group.
The uniqueness of 3-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for specific applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
